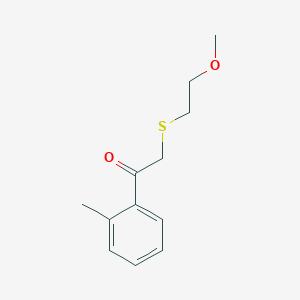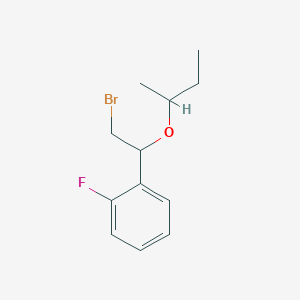
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclohexyloxy group, and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane, using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.
Medicine: Potential use in drug development and medicinal chemistry for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The cyclohexyloxy group may influence the compound’s reactivity and stability through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclohexyloxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
1-(Hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a hydroxymethyl group, which can be further functionalized through various chemical reactions.
Uniqueness
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a cyclohexyloxy group on the same cyclohexane ring
Eigenschaften
Molekularformel |
C14H25BrO |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
XZBWIHLGBMREKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CBr)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



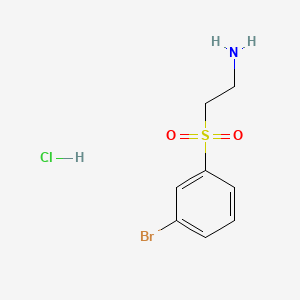
![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
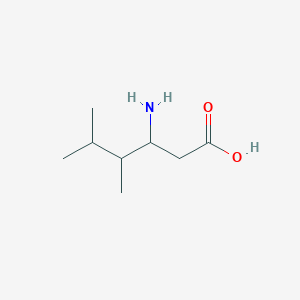

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
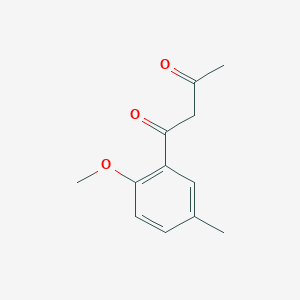
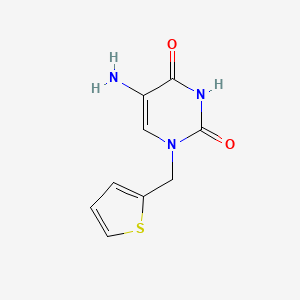
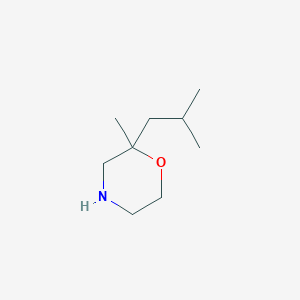
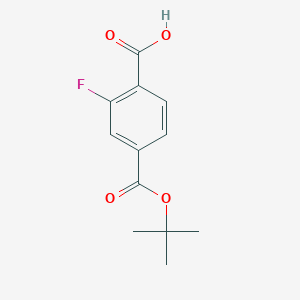
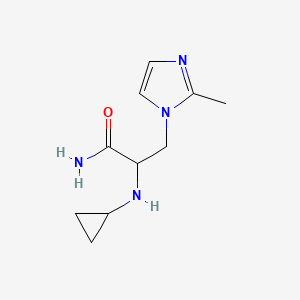
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
